molecular formula C12H14N4O B2358963 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 863713-16-0

3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B2358963
CAS No.: 863713-16-0
M. Wt: 230.271
InChI Key: LEVXBKGJGLOLFD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones. One common method involves the reaction of 4-methoxybenzaldehyde with 2-hydrazinopyrimidine in the presence of an acid catalyst. The reaction mixture is heated under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while reducing reaction time and cost .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promise in reducing inflammation and protecting neuronal cells from damage .

Medicine: The compound has potential therapeutic applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Its ability to inhibit inflammatory pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves the inhibition of key inflammatory pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells. This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-17-10-5-3-9(4-6-10)11-14-15-12-13-7-2-8-16(11)12/h3-6H,2,7-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVXBKGJGLOLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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